molecular formula C13H14FN3 B8774808 7-Fluoro-4-(1-piperazinyl)quinoline

7-Fluoro-4-(1-piperazinyl)quinoline

Cat. No.: B8774808
M. Wt: 231.27 g/mol
InChI Key: GEMFYTVPPBCQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-(1-piperazinyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compoundIt is often studied for its pharmacological activities, particularly in the context of antibacterial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-(1-piperazinyl)quinoline typically involves the introduction of a piperazine ring at the C-7 position of a quinoline derivative. One common method involves the reaction of 7-chloro-4-quinoline with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-(1-piperazinyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the quinoline ring .

Scientific Research Applications

7-Fluoro-4-(1-piperazinyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-(1-piperazinyl)quinoline involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of bacterial pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-4-(1-piperazinyl)quinoline is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. Its structure allows for modifications that can enhance its activity or reduce its susceptibility to resistance mechanisms .

Properties

Molecular Formula

C13H14FN3

Molecular Weight

231.27 g/mol

IUPAC Name

7-fluoro-4-piperazin-1-ylquinoline

InChI

InChI=1S/C13H14FN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2

InChI Key

GEMFYTVPPBCQIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)F

Origin of Product

United States

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